Capromorelin Tartrate (CAS 193273-69-7) is a potent, orally active, non-peptide growth hormone secretagogue receptor 1a (GHS-R1a) agonist. In procurement and material selection, the tartrate salt is prioritized over the free base due to its quantified aqueous solubility (20 mg/mL), which is critical for formulating oral liquid solutions. Demonstrating a high binding affinity (Ki = 7 nM) and an EC50 of 3 nM for growth hormone release, it is the established active pharmaceutical ingredient for veterinary appetite stimulation. Furthermore, its distinct pharmacokinetic profile and favorable preclinical safety metrics distinguish it from other in-class analogs, making it a high-value compound for both commercial veterinary manufacturing and advanced endocrine research .
Substituting Capromorelin Tartrate with generic in-class alternatives or different salt forms fundamentally compromises formulation viability and safety profiles. Replacing it with the closely related analog Ibutamoren (MK-0677) introduces a drastically longer half-life (~24 hours versus ~1.2 hours), which causes continuous rather than physiological pulsatile receptor activation, risking target desensitization[1]. Furthermore, early preclinical screens indicate that analogs like Ibutamoren and Anamorelin carry mutagenic risks not observed with Capromorelin, altering regulatory compliance pathways [2]. Finally, attempting to use Capromorelin free base instead of the tartrate salt results in poor aqueous solubility, directly preventing the scalable manufacture of standard high-concentration (e.g., 30 mg/mL) oral liquid dosing formats.
In early preclinical evaluations using the Ames test to determine DNA mutation risks, Capromorelin demonstrated a negative (safe) profile, distinguishing it from other in-class non-peptide agonists. Ibutamoren, Anamorelin, and Macimorelin showed positive mutagenic results in these specific early screens [1]. This makes Capromorelin the preferred lead compound for formulations targeting sensitive populations, such as pediatric or veterinary applications.
| Evidence Dimension | Ames Test Mutagenicity |
| Target Compound Data | Capromorelin (Negative / No mutagenic risk) |
| Comparator Or Baseline | Ibutamoren, Anamorelin, Macimorelin (Positive mutagenic risk) |
| Quantified Difference | Qualitative binary difference (Negative vs. Positive) in baseline mutagenicity screens |
| Conditions | In vitro bacterial reverse mutation assay (Ames test) |
Ensures compliance with strict regulatory safety profiles, avoiding the teratogenic and mutagenic risks associated with alternative GHS-R1a agonists.
The tartrate salt of Capromorelin is specifically engineered for high aqueous solubility, achieving 20 mg/mL in water to form a clear solution . In contrast, Capromorelin free base exhibits poor aqueous solubility and requires organic solvents like DMSO or methanol. This high solubility is a strict prerequisite for manufacturing standard 30 mg/mL oral liquid veterinary formulations without relying on harsh co-solvents.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | Capromorelin Tartrate (20 mg/mL in H2O) |
| Comparator Or Baseline | Capromorelin Free Base (Slightly soluble to insoluble in H2O) |
| Quantified Difference | Orders of magnitude higher aqueous solubility for the tartrate salt |
| Conditions | Standard aqueous dissolution at room temperature |
Directly dictates the manufacturability of stable, high-concentration oral liquid solutions required for commercial veterinary products.
Capromorelin exhibits a relatively short in vivo half-life of approximately 1.2 hours in canine models, compared to the much longer 24-hour half-life of Ibutamoren (MK-0677) [1]. This short half-life allows Capromorelin to induce transient, physiological pulsatile growth hormone peaks. Conversely, the 24-hour half-life of MK-0677 causes continuous receptor stimulation, which can lead to GHS-R1a receptor downregulation and desensitization over chronic dosing periods.
| Evidence Dimension | In Vivo Half-Life (t1/2) |
| Target Compound Data | Capromorelin (~1.2 hours) |
| Comparator Or Baseline | Ibutamoren / MK-0677 (~24 hours) |
| Quantified Difference | 95% reduction in half-life duration |
| Conditions | In vivo pharmacokinetic profiling (Canine model) |
Enables daily dosing regimens that mimic natural physiological hormone pulses without causing receptor desensitization.
As a small-molecule non-peptide agonist, Capromorelin Tartrate demonstrates significantly higher oral bioavailability, achieving 65% in rat models and 44% in dog models . This is a massive quantitative improvement over traditional peptide-based ghrelin agonists (such as Relamorelin), which typically have near-zero oral bioavailability and require subcutaneous or intravenous injection. This property allows Capromorelin to be formulated as a highly compliant oral liquid.
| Evidence Dimension | Oral Bioavailability (F%) |
| Target Compound Data | Capromorelin Tartrate (44% in dogs, 65% in rats) |
| Comparator Or Baseline | Peptide-based GHS-R1a agonists (<1% oral bioavailability) |
| Quantified Difference | >40-fold increase in oral absorption |
| Conditions | In vivo pharmacokinetic absorption models |
Eliminates the need for sterile injectable manufacturing processes, allowing for cost-effective oral liquid procurement and distribution.
Due to its high aqueous solubility (20 mg/mL) and favorable oral bioavailability (44% in dogs), Capromorelin Tartrate is the definitive active pharmaceutical ingredient (API) for developing oral appetite stimulants and weight management liquids for companion animals. Its short half-life ensures physiological GH pulsing, avoiding the receptor desensitization seen with longer-acting analogs like Ibutamoren [1].
Capromorelin Tartrate is highly suitable for research into human frailty and pediatric growth hormone deficiencies. Its negative Ames test profile provides a distinct, quantifiable safety advantage over other non-peptide secretagogues like Anamorelin and Macimorelin, making it a lower-risk candidate for long-term physiological studies requiring stringent safety baselines [2].
For laboratories requiring a reliable, orally active positive control in GHS-R1a binding assays (Ki = 7 nM), Capromorelin Tartrate offers a highly stable, soluble standard. It effectively stimulates intracellular calcium mobilization and GH release (EC50 = 3 nM) in primary pituitary cells, outperforming poorly soluble free-base alternatives in aqueous assay buffers .
Pan, L.C., Carpino, P.A., Lefker, B.A., et al. Preclinical pharmacology of CP-424,391, an orally active pyrazolinone-piperidine growth hormone secretagogue. Endocrine 14(1), 121-132 (2001).
Rhodes, L., Zollers, B., Wofford, J.A., et al. Capromorelin: A ghrelin receptor agonist and novel therapy for stimulation of appetite in dogs. Vet. Med. Sci. 4(1), 3-16 (2017).
MacAndrew, J.T., Ellery, S.S., Parry, M.A., et al. Efficacy of a growth hormone-releasing peptide mimetic in cardiac ischemia/reperfusion injury. Eur. J. Pharmacol. 423(2-3), 195-202 (2001).